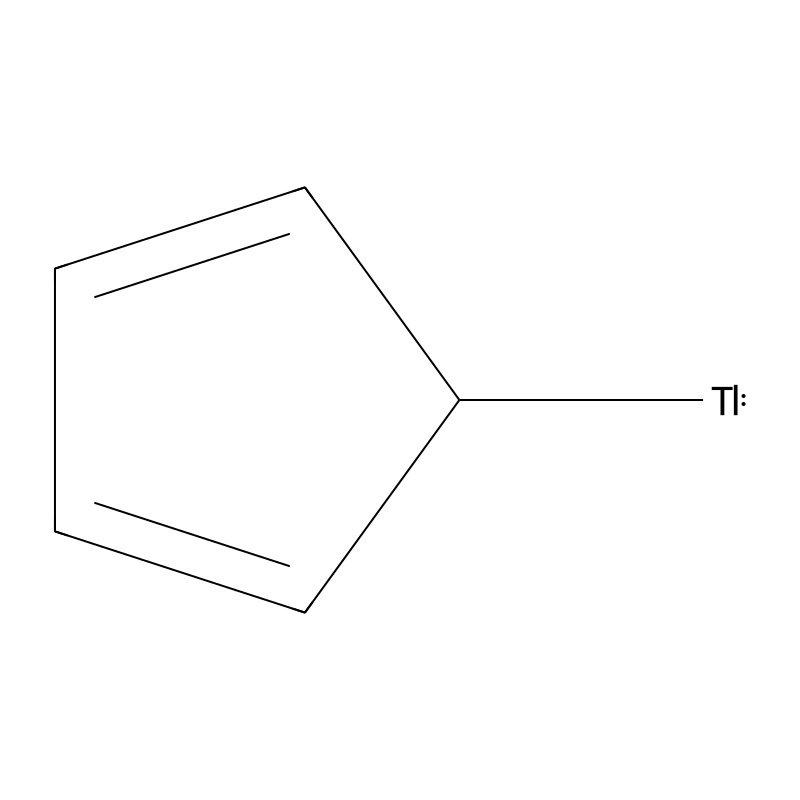Thallium cyclopentadienide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Organometallic Compounds
TlCp serves as a valuable starting material for the preparation of a wide range of organometallic compounds, particularly those involving transition metals. The cyclopentadienyl (Cp) ring in TlCp acts as a ligand, readily donating electrons to a metal center. This property allows for the formation of new metal-carbon bonds, creating novel organometallic species. A study by Nielson et al. demonstrates this concept, showcasing the use of TlCp to synthesize 5,6-fused ring thallium Cp pyridazines [].
- Origin and Significance: This light yellow solid is a valuable precursor for synthesizing a wide range of transition metal and main group cyclopentadienyl complexes []. These complexes play a crucial role in organometallic chemistry, particularly in catalysis, and have applications in polymer synthesis and organic transformations [, ].
Molecular Structure Analysis
- Key Features: In the solid state, thallium cyclopentadienide adopts a polymeric structure. This structure consists of infinite chains of bent metallocenes with Tl---Tl---Tl angles of approximately 130° []. The C₅H₅ ring adopts a cyclopentadienyl (Cp) η⁵-hapticity, meaning all five carbon atoms bond to the thallium center.
- Notable Aspects: Upon sublimation, the polymer breaks down into discrete monomers with C₅v symmetry []. This structural transformation highlights the delicate balance between intermolecular forces in the solid state.
Chemical Reactions Analysis
- Synthesis: The primary method for synthesizing thallium cyclopentadienide involves the reaction of thallium(I) sulfate (Tl₂SO₄) with sodium hydroxide (NaOH) and cyclopentadiene (C₅H₆) as shown in the balanced equation []:
Tl₂SO₄ + 2 NaOH → 2 TlOH + Na₂SO₄TlOH + C₅H₆ → TlC₅H₅ + H₂O
- Other Relevant Reactions: Due to the ionic character of the Tl-C bond, thallium cyclopentadienide acts as a good nucleophile and readily reacts with various Lewis acids to generate new cyclopentadienyl metal complexes []. The specific reaction depends on the Lewis acid used.
Physical and Chemical Properties
- Melting Point: Not reported.
- Boiling Point: Decomposes upon heating but sublimes readily [].
- Solubility: Insoluble in most common organic solvents but soluble in polar aprotic solvents like dimethylformamide (DMF) [].
- Stability: Relatively stable under dry conditions but decomposes in moist air due to hydrolysis of the Tl-C bond [].
Mechanism of Action (Not Applicable)
Thallium cyclopentadienide doesn't exhibit any biological activity and is not used in biological systems.
- Toxicity: Thallium is a highly toxic heavy metal. Thallium cyclopentadienide should be handled with extreme caution to avoid inhalation, ingestion, or skin contact. Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling this compound.
- Flammability: Not flammable.
- Reactivity: Reacts with water and moisture, releasing thallium hydroxide, a toxic and corrosive compound [].
The formation of thallium cyclopentadienide involves a two-step reaction:
- Thallium(I) sulfate reacts with sodium hydroxide:
- The resulting thallium hydroxide then reacts with cyclopentadiene:
Thallium cyclopentadienide can participate in various reactions, including the synthesis of hexahydro-3,4,7-methenocyclopenta[a]pentalene through its reaction with 7-chloronorbornadiene .
The cyclopentadienyl ligand in dimethyl(cyclopentadienyl)thallium (Me2(C5H5)Tl) undergoes rapid intermolecular exchange. This ligand is possibly bound to thallium in an η1 fashion, although no redistribution has been observed .
Thallium cyclopentadienide also participates in exchange reactions with other metals. For instance, the cyclopentadienyl anion can exchange between indium and thallium .
Similar Compounds
Thallium cyclopentadienide shares similarities with other cyclopentadienyl transfer reagents but possesses unique properties that set it apart:
| Compound | Air Sensitivity | Reducing Power |
|---|---|---|
| Thallium cyclopentadienide | Less sensitive | Weaker |
| Cyclopentadienyl sodium | More sensitive | Stronger |
| Cyclopentadienylmagnesium bromide | More sensitive | Stronger |
| Bis(cyclopentadienyl)magnesium | More sensitive | Stronger |
Thallium cyclopentadienide's lower air sensitivity and weaker reducing power make it a valuable alternative in certain synthetic applications .
Other similar compounds include:
- Cyclopentadienyl complexes of other metals (e.g., sodium, potassium, lithium)
- Other organothallium compounds
- Metallocenes of neighboring elements in the periodic table
Thallium cyclopentadienide's uniqueness lies in its polymeric structure, sublimation properties, and the balance it strikes between reactivity and stability compared to other cyclopentadienyl transfer reagents .








